molecular formula C20H25N5O2S B12583160 Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12583160
M. Wt: 399.5 g/mol
InChI Key: MDNQEMUEKXBYGV-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that features a unique structure combining an acetamide group, a cyclohexyl ring, and a triazinoindole moiety

Preparation Methods

The synthesis of Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxy and methyl groups. The final steps involve the formation of the acetamide linkage and the attachment of the cyclohexyl ring. Industrial production methods would likely optimize these steps for yield and purity, possibly involving catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with molecular targets such as enzymes or receptors. The triazinoindole moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- include other triazinoindole derivatives and acetamide compounds. These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their chemical properties and biological activities. Examples of similar compounds include:

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H25N5O2S/c1-3-27-14-9-10-16-15(11-14)18-19(25(16)2)22-20(24-23-18)28-12-17(26)21-13-7-5-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,21,26)

InChI Key

MDNQEMUEKXBYGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4)C

Origin of Product

United States

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